molecular formula C23H36O4 B12762306 Glyceryl 1-sandaracopimarate CAS No. 1700652-03-4

Glyceryl 1-sandaracopimarate

Cat. No.: B12762306
CAS No.: 1700652-03-4
M. Wt: 376.5 g/mol
InChI Key: PRWMUDHYEYIBMF-KKWFTXCGSA-N
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Description

Glyceryl 1-sandaracopimarate is a glyceryl ester derivative where the hydroxyl group at the sn-1 position of glycerol is esterified with sandaracopimaric acid, a diterpenoid resin acid derived from natural sources such as Callitris species (e.g., sandarac resin). This compound is structurally characterized by a bulky, fused-ring diterpene moiety, which distinguishes it from common fatty acid-based glycerides.

Properties

CAS No.

1700652-03-4

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C23H36O4/c1-5-21(2)12-9-18-16(13-21)7-8-19-22(18,3)10-6-11-23(19,4)20(26)27-15-17(25)14-24/h5,13,17-19,24-25H,1,6-12,14-15H2,2-4H3/t17?,18-,19+,21-,22+,23+/m0/s1

InChI Key

PRWMUDHYEYIBMF-KKWFTXCGSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OCC(CO)O)C)C=C

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(CO)O)C)C=C

Origin of Product

United States

Preparation Methods

The synthesis of Glyceryl 1-sandaracopimarate involves several steps. One common method includes the esterification of 1-phenanthrenecarboxylic acid with glyceryl derivatives under specific reaction conditions. The process typically involves the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

In industrial settings, the production of this compound may involve large-scale esterification processes using advanced equipment to maintain consistency and efficiency. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Glyceryl 1-sandaracopimarate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Glyceryl 1-sandaracopimarate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Glyceryl Esters

Structural and Functional Comparisons

Glyceryl 1-Monocaprylate (Capmul)
  • Structure : A medium-chain glyceride with caprylic acid (C8:0) esterified at the sn-1 position of glycerol.
  • Properties : High emulsifying capacity, water-insoluble but soluble in oils. Widely used in food additives and cosmetics for its surfactant properties .
  • Applications : Drug delivery systems, lipid-based formulations, and antimicrobial agents .
Glyceryl Trilinoleate
  • Structure: Triglyceride with three linoleic acid (C18:2) chains.
  • Properties : High molecular weight (≈885 g/mol), lipid-soluble, and prone to oxidation due to unsaturated bonds.
  • Applications : Nutritional supplements and skin-care products for emollient properties .
Glyceryl 1-Palmitate 2,3-Dilinoleate
  • Structure: Mixed triglyceride with palmitic acid (C16:0) at sn-1 and linoleic acid at sn-2/3.
  • Properties : Semi-solid at room temperature, used in lipid-based drug formulations for controlled release .
Glyceryl 1-Sandaracopimarate (Hypothetical)
  • Structure: Monoester with a diterpenoid acyl group at sn-1.
  • Hypothesized Properties: Solubility: Likely insoluble in water due to non-polar diterpene structure. Bioactivity: Potential anti-inflammatory or antimicrobial effects, akin to diterpenoid derivatives. Stability: Higher thermal stability compared to unsaturated fatty acid esters.

Data Table: Key Parameters of Selected Glyceryl Esters

Compound Acyl Chain Type Molecular Weight (g/mol) Solubility Key Applications Source/Evidence
Glyceryl 1-Monocaprylate Medium-chain (C8:0) 216.3 Oils, surfactants Emulsifiers, drug delivery
Glyceryl Trilinoleate Polyunsaturated (C18:2) 885.4 Oils, fats Nutritional supplements
Glyceryl 1-Palmitate 2,3-Dilinoleate Mixed (C16:0 + C18:2) 832.1 Lipids Pharmaceutical formulations
This compound* Diterpenoid ~500–600 (estimated) Insoluble in water Hypothesized: Bioactive agents N/A (inferred)

Note: Data for this compound is inferred due to absence in provided evidence.

Research Findings and Limitations

  • Glyceryl 1-Monocaprylate: Demonstrated efficacy in enhancing drug solubility and permeability in lipid-based systems .
  • Mixed Triglycerides : Positional isomerism (e.g., sn-1 vs. sn-2/3 esterification) impacts metabolic pathways and bioavailability .
  • Gaps for this compound: No direct pharmacological or physicochemical data were found in the provided evidence. Its comparison relies on structural analogs, suggesting a need for targeted studies to validate properties.

Q & A

Q. How can researchers address potential biases in data interpretation for this compound studies?

  • Methodological Answer : Implement blinding during data collection/analysis. Pre-register study designs to avoid post hoc hypothesis shifting. Use objective endpoints (e.g., quantitative imaging over subjective scoring). Disclose funding sources and conflicts of interest to maintain transparency .

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